2-Nitroamino-2-imidazoline

Description

The exact mass of the compound 2-Nitroaminoimidazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

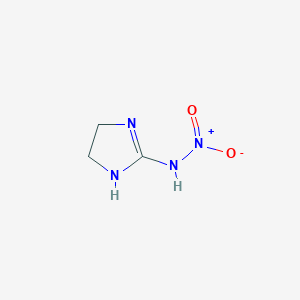

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWNSRUEJSEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328417 | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-96-3 | |

| Record name | 4,5-Dihydro-N-nitro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Nitroamino-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Nitroamino-2-imidazoline, a key intermediate in the synthesis of neonicotinoid insecticides, particularly imidacloprid. This document details its synthesis, purification, and analytical characterization, including spectroscopic data. Furthermore, it explores its potential biological activities, such as its role as a nitric oxide donor and its interaction with nicotinic acetylcholine receptors, providing insights for researchers in drug development and agrochemical synthesis.

Chemical Properties

This compound, also known as 2-(nitroimino)imidazolidine, is a crystalline solid with the chemical formula C₃H₆N₄O₂.[1] It serves as a crucial building block in organic synthesis, most notably in the production of the widely used insecticide, imidacloprid.[2]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₄O₂ | [1] |

| Molecular Weight | 130.11 g/mol | [1] |

| CAS Number | 5465-96-3 | [1] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 216-218 °C | [3] |

| Solubility | Soluble in hot water and cold alkaline solutions. Slightly soluble in water, ethanol, and acetone. Insoluble in ether. Soluble in DMSO (~10 mg/mL) and DMF (~5 mg/mL). | [3][4] |

| UV/Vis (λmax) | 266 nm |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the imidazoline ring and the protons of the amino groups. For similar 1,2-diaryl-1H-4,5-dihydroimidazoles, the methylene protons typically appear as a multiplet.[1]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum should exhibit a characteristic signal for the sp²-hybridized carbon of the C=N bond within the imidazoline ring, in addition to the signals for the methylene carbons. In 1,2-diaryl-1H-4,5-dihydroimidazoles, the C2 carbon appears at a specific chemical shift.[1]

-

FTIR (KBr): The infrared spectrum is expected to display characteristic absorption bands for the N-H, C-H, C=N, and NO₂ functional groups. For imidazoline derivatives, the C=N stretching vibration is typically observed around 1640 cm⁻¹, and the N-H stretching band appears in the region of 3244-3248 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of small molecules such as NO₂, H₂O, and fragments of the imidazoline ring. The fragmentation of similar heterocyclic compounds often involves cleavage adjacent to the heteroatoms.[6][7]

Experimental Protocols

Synthesis of this compound (One-Pot Method)

This protocol is adapted from a patented industrial process for the synthesis of imidacloprid, where this compound is a key intermediate.[8]

Materials:

-

Guanidine nitrate

-

Sulfuric acid (98%)

-

Aqueous ammonia (22%)

-

Ethylenediamine

-

Water

Procedure:

-

In a reaction flask cooled to 5 °C, slowly add guanidine nitrate to concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to stir at room temperature for 6-8 hours.

-

Quench the reaction by the careful addition of water.

-

Neutralize the mixture by adding aqueous ammonia, followed by the addition of ethylenediamine.

-

Heat the reaction mass to 45 °C and stir at this temperature for 12 hours.

-

Cool the mixture, filter the solid product, wash with water, and dry to obtain this compound.

Logical Workflow for the Synthesis of this compound:

Caption: One-pot synthesis of this compound.

Purification by Recrystallization

While a specific recrystallization protocol for this compound is not detailed in the available literature, a general procedure can be followed using a suitable solvent system. Given its solubility profile, a hot aqueous solution or a mixed solvent system involving ethanol and water could be effective.[3][9]

General Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., hot water or ethanol/water mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

HPLC Analysis

A validated HPLC method for the analysis of this compound is crucial for purity assessment and reaction monitoring. Based on methods for similar imidazole-containing compounds, a reverse-phase HPLC-UV method can be developed.[10][11]

Suggested HPLC Conditions:

-

Column: C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm)[10][11]

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.025 M KH₂PO₄, pH 3.2) and an organic modifier (e.g., methanol or acetonitrile).[10][11]

-

Detection: UV at 266 nm

-

Injection Volume: 10-20 µL

Workflow for HPLC Method Development:

Caption: HPLC analysis workflow for this compound.

Reactivity and Stability

The chemical reactivity of this compound is influenced by the imidazoline ring and the nitroamino functional group.

Hydrolysis

Imidazoline derivatives are known to undergo hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature. Acid-catalyzed hydrolysis is a common degradation pathway for some imidazolines.[12][13]

Synthesis of Imidacloprid

This compound is a key precursor in the synthesis of imidacloprid. The reaction involves the N-alkylation of the imidazoline ring with 2-chloro-5-(chloromethyl)pyridine in the presence of a base, such as an alkali carbonate, in an organic solvent.[5][14]

Biological Activity and Signaling Pathways

Neonicotinoid Precursor and Nicotinic Acetylcholine Receptor Interaction

As a direct precursor to imidacloprid, the biological relevance of this compound is intrinsically linked to the mechanism of action of neonicotinoid insecticides. Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.

Signaling Pathway of Neonicotinoid Action:

Caption: Neonicotinoid action on nicotinic acetylcholine receptors.

Potential as a Nitric Oxide Donor

N-nitro compounds have the potential to release nitric oxide (NO), a crucial signaling molecule in various physiological processes. The release of NO can occur through enzymatic or non-enzymatic pathways. The mechanism often involves the reduction of the nitro group.[3][15] While the specific pathway for this compound has not been elucidated, a general mechanism can be proposed.

Proposed Nitric Oxide Release Pathway:

Caption: Proposed pathway for nitric oxide release.

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of neonicotinoid insecticides. This guide has provided a detailed overview of its chemical properties, including a one-pot synthesis protocol and guidelines for its purification and analysis. The exploration of its biological context as a neonicotinoid precursor and its potential as a nitric oxide donor opens avenues for further research in the fields of agrochemicals and medicinal chemistry. The provided experimental frameworks and signaling pathway diagrams serve as a valuable resource for scientists and researchers in these domains. Further investigation into its specific spectroscopic characterization and the precise mechanism of nitric oxide release is warranted to fully elucidate its chemical and biological profile.

References

- 1. This compound | C3H6N4O2 | CID 410042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 4. glpbio.com [glpbio.com]

- 5. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]

- 9. mt.com [mt.com]

- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 15. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitroamino-2-imidazoline (CAS: 5465-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroamino-2-imidazoline, with the CAS number 5465-96-3, is a heterocyclic compound of significant interest in both the agrochemical and pharmaceutical industries. Primarily recognized as a key intermediate in the synthesis of neonicotinoid insecticides, such as the widely used imidacloprid, its structural features also suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical and physical properties, synthesis methodologies, and known and potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel insecticides, pharmaceuticals, and advanced materials.

Chemical and Physical Properties

This compound, also known as 2-(Nitroimino)imidazolidine, is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5465-96-3 | [1] |

| Molecular Formula | C₃H₆N₄O₂ | [1] |

| Molecular Weight | 130.11 g/mol | [1] |

| Melting Point | 222 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 2-(Nitroimino)imidazolidine, N-Nitroimidazolidin-2-imine, N-nitroimino imidazole | [1] |

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, primarily in the context of insecticide manufacturing. Two prominent methods are outlined below.

One-Pot Synthesis from Guanidine Nitrate

A one-pot process has been developed for the preparation of 2-nitroimino imidazolidine from guanidine nitrate. This method avoids the isolation of the nitroguanidine intermediate, making it more efficient and environmentally friendly.

Experimental Protocol:

-

Cool a reaction flask containing sulfuric acid (98%) to 5°C.

-

Slowly add guanidine nitrate to the cooled sulfuric acid.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Quench the reaction by adding water.

-

Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.

-

Heat the reaction mixture to 45°C and stir for 12 hours.

-

Cool the mixture, neutralize it, and filter the solid product.

-

Wash the product with water and dry to obtain 2-nitroimino imidazolidine.

Synthesis from Ethylenediamine Salt and Nitroguanidine

Another described method involves the reaction of a pre-formed ethylenediamine salt with nitroguanidine.

Experimental Protocol:

-

React an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) with ethylenediamine to form the corresponding ethylenediamine salt.

-

React the ethylenediamine salt with nitroguanidine in a solution.

-

Adjust the pH of the reaction mixture to 8-12 with a base.

-

Maintain the reaction temperature between 35-80°C for 0.5-12 hours.

-

Filter and dry the resulting precipitate to obtain 2-nitroiminoimidazolidine.

Mechanism of Action and Biological Activity

While this compound is primarily known as a chemical intermediate, its structural motifs—the imidazoline ring and the nitroamino group—are present in various biologically active molecules.

Role in Neonicotinoid Insecticides

This compound is a direct precursor to imidacloprid, a systemic insecticide. The mechanism of action of neonicotinoids is well-established. They act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their insecticidal efficacy and relatively lower mammalian toxicity.

Potential as an Antihypertensive Agent

Potential as a Nitric Oxide Donor

The nitroamino functional group has been investigated for its ability to release nitric oxide (NO), a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission.[1] Compounds that can donate NO have therapeutic potential in cardiovascular diseases. While researchers have utilized this compound in studies focused on nitric oxide donors, detailed experimental protocols and quantitative data on its NO-releasing capacity are not extensively published.[1] The release of NO from nitroguanidine compounds can be quantitatively measured, often using methods like the Griess assay which detects nitrite, a stable product of NO oxidation.

Experimental Protocol for Nitric Oxide Release (General Griess Assay):

-

Prepare a solution of the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the solution under physiological conditions (37°C).

-

At various time points, take aliquots of the solution.

-

Add Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquots.

-

Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Applications in Materials Science

This compound has shown promise in the field of materials science. It can be incorporated into polymer matrices to potentially improve mechanical properties and thermal stability.[1] Its structure also allows it to act as a precursor for various nitrogen-containing compounds, expanding its utility in organic synthesis for the creation of novel materials. However, specific research articles detailing these applications and the resulting material properties are limited.

Safety and Handling

According to available safety data sheets, this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored at room temperature in a dry, well-ventilated area.

Conclusion

This compound is a compound with a well-established role as a crucial intermediate in the agrochemical industry. Its synthesis is well-defined, with scalable methods available. While its structural similarity to known pharmacologically active classes of compounds suggests potential in drug development, particularly as an antihypertensive agent or a nitric oxide donor, there is a notable lack of publicly available, peer-reviewed data to substantiate these claims with quantitative biological activity and detailed mechanistic studies. Further research is warranted to explore the full potential of this compound and its derivatives in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-depth Technical Guide to 2-Nitroamino-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitroamino-2-imidazoline, a key intermediate in the synthesis of neonicotinoid insecticides. The document details its chemical and physical properties, outlines its synthesis and role in the production of Imidacloprid, and discusses its biological significance.

Core Chemical and Physical Properties

This compound, also known as 2-(Nitroimino)imidazolidine, is a heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₄O₂ | [1] |

| Molecular Weight | 130.11 g/mol | [1] |

| CAS Number | 5465-96-3 | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | Approximately 232-234 °C | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of nitroguanidine with ethylenediamine. This process typically involves the initial formation of an ethylenediamine salt by reacting ethylenediamine with an acid, such as sulfuric, hydrochloric, or phosphoric acid.[2] The resulting salt is then reacted with nitroguanidine to yield this compound.[2]

Synthesis of this compound

While specific industrial protocols may vary, a general laboratory-scale synthesis can be described as follows:

-

Formation of Ethylenediamine Salt: Ethylenediamine is reacted with an acid (e.g., sulfuric acid) to form the corresponding salt.

-

Reaction with Nitroguanidine: The ethylenediamine salt is then reacted with nitroguanidine.

-

Reaction Conditions: The reaction is typically carried out at a temperature ranging from 35-80°C for a duration of 0.5 to 12 hours.[2] The pH of the reaction mixture is maintained between 8 and 12 using a base such as potassium hydroxide, ammonia, or liquid caustic soda.[2]

-

Purification: The final product, this compound, is obtained through filtration and drying.[2]

Synthesis of this compound.

Use in the Synthesis of Imidacloprid

This compound is a crucial precursor in the industrial synthesis of the widely used neonicotinoid insecticide, Imidacloprid.[1][4] The synthesis involves the reaction of this compound with 2-chloro-5-chloromethyl pyridine.

-

Reaction Setup: this compound is dissolved in an organic solvent, such as N,N-dimethylformamide (DMF), in a reaction vessel.

-

Addition of Base: A base, typically an alkali carbonate like potassium carbonate or sodium hydroxide, is added to the mixture.[3][5]

-

Addition of Pyridine Derivative: 2-chloro-5-chloromethyl pyridine is then added, often dropwise, to the reaction mixture.[3][5]

-

Reaction Conditions: The reaction is typically carried out under reflux conditions at temperatures ranging from 50-90°C for several hours.[3][5]

-

Workup and Purification: After the reaction is complete, the mixture is worked up to isolate and purify the final product, Imidacloprid. This may involve adjusting the pH, removing the solvent, and recrystallization.[3]

Synthesis of Imidacloprid.

Biological Significance and Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways in which this compound acts as a primary signaling molecule. Its principal biological relevance lies in its role as a synthetic intermediate for neonicotinoid insecticides.

The final product, Imidacloprid, and other neonicotinoids, function as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[6] This interaction leads to the overstimulation of the insect's nervous system, resulting in paralysis and death. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their use as insecticides.

Mechanism of Action of Imidacloprid.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]

- 3. CN110922390A - Preparation method of imidacloprid impurity - Google Patents [patents.google.com]

- 4. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 5. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 6. Relevance of [3H]imidacloprid binding site in house fly head acetylcholine receptor to insecticidal activity of 2-nitromethylene- and 2-nitroimino-imidazolidines [agris.fao.org]

An In-depth Technical Guide to 2-Nitroamino-2-imidazoline: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitroamino-2-imidazoline, a heterocyclic compound of significant interest in both the agrochemical and pharmaceutical industries. Primarily recognized as a key intermediate in the synthesis of the widely used neonicotinoid insecticide, Imidacloprid, this molecule also presents intriguing possibilities in drug development due to its structural similarity to compounds that interact with imidazoline receptors and its potential as a nitric oxide donor. This document details the discovery and history of this compound, its physicochemical properties, established experimental protocols for its synthesis, and explores its known and potential mechanisms of action through detailed signaling pathway diagrams.

Discovery and History

The history of this compound is intrinsically linked to the development of neonicotinoid insecticides in the 1980s.[1][2] Scientists at Bayer AG were seeking novel insecticidal compounds with high efficacy and a favorable safety profile compared to existing organophosphate and carbamate insecticides.[1][3] This research led to the synthesis of Imidacloprid, the first commercially successful neonicotinoid.[2][3] this compound, also referred to as 2-(nitroimino)imidazolidine, emerged as a crucial building block in the industrial synthesis of Imidacloprid.[1][4][5][6]

While its primary historical and commercial significance lies in the agrochemical sector, the imidazoline core of the molecule has long been a subject of interest in medicinal chemistry. Imidazoline derivatives are known to interact with specific imidazoline receptors, which are involved in the regulation of blood pressure and other physiological processes.[7][8][9][10] This has led to investigations into the potential pharmacological activities of this compound and related compounds, particularly in the cardiovascular field. Furthermore, the presence of a nitroamino group suggests its potential as a nitric oxide (NO) donor, a property of significant therapeutic interest.[11][12]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄O₂ | [3][13] |

| Molecular Weight | 130.11 g/mol | [3][13] |

| CAS Number | 5465-96-3 | [3][13] |

| Melting Point | 220-222 °C | [14] |

| Appearance | White to pale yellow crystalline powder | [14] |

| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in Ethanol and PBS (pH 7.2). | [13][14] |

| pKa (Predicted) | 8.55 ± 0.20 | [14] |

| LogP (Predicted) | -0.8 | [3] |

Experimental Protocols

The synthesis of this compound is well-documented in patent literature, primarily in the context of Imidacloprid production. Below are detailed methodologies for key synthetic routes.

One-Pot Synthesis from Guanidine Nitrate

This protocol describes a one-pot process for the preparation of 2-nitroiminoimidazolidine.[5]

Materials:

-

Guanidine nitrate (97%)

-

Sulfuric acid (98%)

-

Water

-

Aqueous ammonia (22%)

-

Ethylene diamine

Procedure:

-

Cool 225 g (2.2 moles) of sulfuric acid (98%) to 5°C in a reaction flask.

-

Slowly add 140 g (1.11 moles) of guanidine nitrate (97%) to the cooled sulfuric acid.

-

Stir the reaction mass at room temperature for 6-8 hours.

-

Quench the reaction by the addition of 180 g of water.

-

Add 265 g of aqueous ammonia (22%) to the reaction mass.

-

Add 69 g (1.13 moles) of ethylene diamine.

-

Heat the reaction mass to 45°C and stir at this temperature for 12 hours.

-

The resulting product, 2-nitroiminoimidazolidine, can be used in subsequent reactions without further isolation.

Synthesis via Ring Formation with Nitroguanidine

This method is another common industrial route for producing Imidacloprid, where this compound is formed in the final step.[6]

Materials:

-

N-(2-Chloro-5-pyridylmethyl)ethylenediamine

-

Nitroguanidine

Procedure:

-

A solution of N-(2-chloro-5-pyridylmethyl)ethylenediamine is reacted with nitroguanidine.

-

This ring-forming reaction directly yields the imidacloprid structure, where the 2-nitroiminoimidazolidine moiety is formed in situ.

Characterization

The characterization of this compound would typically involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the two methylene groups (CH₂-CH₂) of the imidazoline ring and a broad signal for the NH protons. The exact chemical shifts would depend on the solvent used. For related 2-substituted imidazolines in DMSO-d₆, the methylene protons typically appear as a singlet.[15]

-

¹³C NMR: Expected signals would include one for the methylene carbons and a key signal for the C2 carbon of the imidazoline ring.[15]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching, C-H stretching of the methylene groups, C=N stretching of the imidazoline ring, and strong bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).[16][17][18][19]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (130.11 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the imidazoline ring. PubChem lists a GC-MS spectrum for this compound.[3][20]

Signaling Pathways and Mechanism of Action

The biological and pharmacological interest in this compound stems from two primary potential mechanisms of action: its interaction with imidazoline receptors and its capacity to act as a nitric oxide donor.

Interaction with Imidazoline Receptors

Imidazoline receptors are a class of non-adrenergic receptors that are involved in the central regulation of blood pressure.[7][10] There are three main subtypes: I₁, I₂, and I₃. The antihypertensive effects of some imidazoline drugs are mediated through their agonist activity at I₁ receptors in the brainstem.[8][9] Given its imidazoline core, this compound is a candidate for interaction with these receptors.

The signaling pathway for the I₁-imidazoline receptor is not fully elucidated but is known to be distinct from adrenergic receptor pathways. It does not appear to involve adenylyl or guanylyl cyclases. Instead, it is coupled to the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol (DAG) and arachidonic acid.[21]

Caption: I₁-Imidazoline Receptor Signaling Pathway.

Nitric Oxide Donor Pathway

The nitroamino group (-NH-NO₂) in this compound has the potential to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[11][12] NO is a potent vasodilator and plays a key role in regulating blood pressure, platelet aggregation, and neurotransmission.[22][23] The release of NO from donor compounds can occur through enzymatic or non-enzymatic pathways.

Once released, NO activates soluble guanylate cyclase (sGC) in target cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][12] cGMP then acts as a second messenger to activate protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.

References

- 1. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 2. US3341548A - Nitroimidazoles and their preparation - Google Patents [patents.google.com]

- 3. This compound | C3H6N4O2 | CID 410042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]

- 6. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Cardiovascular effects of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (ST 155). I. Peripheral sympathetic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the cardiovascular effects of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (Catapres) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of imidazoline receptors in cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric Oxide Release Part II. Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]

- 15. An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. 2-Imidazolidinethione [webbook.nist.gov]

- 21. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Nitroamino-2-imidazoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitroamino-2-imidazoline (CAS: 5465-29-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological studies. This document compiles available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available data, collated from various sources, is summarized in the table below. It is important to note that "slightly soluble" and "insoluble" are qualitative descriptors and the actual quantitative values may vary depending on the specific experimental conditions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~ 10 mg/mL | Not Specified | Quantitative value. |

| Dimethylformamide (DMF) | C₃H₇NO | ~ 5 mg/mL | Not Specified | Quantitative value. |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | Qualitative observation. |

| Ethanol | C₂H₅OH | Slightly Soluble / Insoluble | Not Specified | Conflicting reports exist. One source indicates insolubility[1], while another suggests it is slightly soluble. This discrepancy may arise from different experimental methodologies or purity of the compound. |

| Acetone | C₃H₆O | Slightly Soluble | Not Specified | Qualitative observation. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified | Qualitative observation. |

| Phosphate-Buffered Saline (PBS) | - | Insoluble | Not Specified | pH 7.2. |

| Water | H₂O | Slightly Soluble (cold), Soluble (hot) | Not Specified | Also reported to be easily soluble in cold alkaline solutions. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol is a standardized procedure for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method and principles from OECD Guideline 105.[2][3][4][5][6][7][8]

1. Materials and Equipment:

-

This compound (purity ≥98%)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis at λmax = 266 nm) or other validated analytical method.[9]

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to a specified temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

-

3. Data Reporting:

The solubility should be reported in mg/mL or mol/L, along with the temperature at which the measurement was performed. The analytical method used for quantification should also be specified.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Nitroamino-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Nitroamino-2-imidazoline, also known as 2-(nitroimino)imidazolidine. Due to a notable lack of specific, in-depth experimental studies on the thermal behavior of this particular compound in publicly accessible literature, this document synthesizes available data on its properties and draws parallels with related energetic materials. It offers generalized experimental protocols and a proposed decomposition pathway to serve as a foundational resource for further research and application.

Introduction

This compound (C₃H₆N₄O₂) is a heterocyclic compound featuring a nitroamino group attached to an imidazoline ring.[1] This structural arrangement confers properties that are of interest in diverse fields such as pharmaceuticals, agrochemicals, and materials science.[1] Of particular note is its potential to enhance the mechanical properties and thermal stability of polymer matrices.[1] A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and utilization, especially in applications involving elevated temperatures.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆N₄O₂[1] |

| Molecular Weight | 130.11 g/mol [1] |

| Appearance | White to almost white crystalline powder[1] |

| Melting Point | 222 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

| CAS Number | 5465-96-3[1] |

| Synonyms | 2-(Nitroimino)imidazolidine[1][2] |

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials such as indium.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled inert atmosphere, typically nitrogen or argon, to prevent oxidative side reactions. A temperature program from ambient to approximately 400 °C is generally sufficient to capture the full decomposition profile.

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine key thermal events:

-

Melting Point: The peak temperature of the endothermic event.

-

Decomposition Temperatures: The onset temperature (T_onset) and peak maximum temperature (T_peak) of the exothermic decomposition event(s).

-

Enthalpy of Decomposition (ΔH_d): Calculated by integrating the area under the exothermic decomposition peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss begins and to characterize the stages of thermal decomposition.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for both mass and temperature.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (either inert or oxidative, depending on the desired information). The temperature range should be comparable to that used in the DSC analysis.

-

Data Analysis: The TGA curve (mass percent versus temperature) and its first derivative (DTG curve) are analyzed to:

-

Identify the initial temperature of mass loss.

-

Determine the temperature ranges and corresponding mass losses for each decomposition stage.

-

Quantify the final residual mass.

-

Proposed Thermal Decomposition Pathway

In the absence of specific experimental elucidation, a plausible decomposition pathway for this compound can be proposed based on the established chemistry of analogous energetic materials that contain nitroamino and heterocyclic functionalities. The thermal decomposition is anticipated to be a multi-step, complex process. A probable initial step is the homolytic cleavage of the N-NO₂ bond, which is typically the most labile bond in nitroamino compounds. This would generate nitrogen dioxide (NO₂) and a highly reactive imidazoline-based radical, which would subsequently undergo ring-opening and further fragmentation.

Caption: A proposed decomposition pathway for this compound.

Visualization of Experimental Workflow

The standard workflow for the comprehensive thermal analysis of an energetic material such as this compound is depicted in the following diagram.

Caption: A generalized workflow for thermal analysis experiments.

Conclusion and Recommendations for Future Research

This compound is a compound of significant interest for which a comprehensive understanding of its thermal properties is essential for its safe and effective application. This guide has consolidated the available information and provided a framework for its thermal characterization.

A clear gap in the scientific literature exists concerning the specific thermal stability and decomposition behavior of this compound. It is strongly recommended that future research efforts be directed towards:

-

Quantitative Thermal Analysis: Performing detailed DSC and TGA experiments to obtain precise data on the decomposition temperatures, enthalpy, and mass loss stages.

-

Kinetic Analysis: Utilizing data from multiple heating rate experiments to determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition reaction.

-

Mechanistic Elucidation: Employing advanced analytical techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), to identify the evolved gaseous products and definitively elucidate the decomposition mechanism.

The generation of such empirical data will be invaluable for the scientific and industrial communities engaged in the research and development of materials and formulations containing this compound.

References

The Lynchpin of a Pesticide Revolution: A Technical Guide to 2-Nitroamino-2-imidazoline as a Neonicotinoid Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of neonicotinoid insecticides marked a paradigm shift in crop protection, offering potent and selective control of a wide range of pests. Central to the synthesis of several first-generation neonicotinoids is the versatile precursor, 2-nitroamino-2-imidazoline. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and conversion of this pivotal intermediate into highly effective insecticides. We will delve into the detailed experimental protocols, quantitative data on synthesis and efficacy, and the underlying biochemical pathways of neonicotinoid action, offering a comprehensive resource for researchers and professionals in the field of agrochemical development.

This compound: The Core Intermediate

This compound, also known as 2-(nitroimino)imidazolidine, is a heterocyclic compound that serves as a key building block for neonicotinoid insecticides, most notably imidacloprid.[1][2][3][4] Its synthesis is a critical first step in the production of these economically significant pesticides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of ethylenediamine with nitroguanidine. This process can be carried out in a one-pot synthesis, which is both economical and environmentally friendly for large-scale production.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Nitroguanidine

-

70% Sulfuric Acid

-

Ethylenediamine

-

Aqueous Ammonia (22%)

-

Water

Procedure:

-

In a reaction flask, carefully add nitroguanidine to 70% sulfuric acid while cooling to maintain a low temperature.

-

Slowly add ethylenediamine dropwise to the mixture.

-

Heat the reaction mixture to approximately 80°C and maintain for a specified period to synthesize the intermediate imidazolidine.

-

After the reaction is complete, the mixture is cooled and neutralized with aqueous ammonia.

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Purity | ≥ 98% (HPLC) | [6] |

| Melting Point | 222 °C | [6] |

| Molecular Formula | C₃H₆N₄O₂ | [3][7] |

| Molecular Weight | 130.11 g/mol | [3][7] |

Note: Yields can vary depending on the specific reaction conditions and scale of the synthesis. A one-pot process for preparing 2-nitroimino imidazolidine has been developed to avoid the isolation of shock-sensitive intermediates and reduce acidic effluent.[5]

From Precursor to Potent Insecticide: The Synthesis of Neonicotinoids

This compound is the cornerstone for the synthesis of several key neonicotinoids. The general principle involves the alkylation of the imidazoline ring with a suitable chloro-heterocyclic compound.

Synthesis of Imidacloprid

Imidacloprid is synthesized by reacting this compound with 2-chloro-5-chloromethylpyridine (CCMP).

Experimental Protocol: Synthesis of Imidacloprid

Materials:

-

This compound

-

2-Chloro-5-chloromethylpyridine (CCMP)

-

Potassium Carbonate (or other suitable base)

-

Acetonitrile (or other suitable solvent)

-

Cesium Chloride (CsCl) (optional, as a catalyst)

Procedure:

-

In a reaction vessel, dissolve this compound and potassium carbonate in acetonitrile.

-

If used, add a catalytic amount of Cesium Chloride.

-

Slowly add a solution of 2-chloro-5-chloromethylpyridine in acetonitrile to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

The filtrate is concentrated to yield crude imidacloprid, which can be further purified by recrystallization.

Quantitative Data: Synthesis of Imidacloprid

| Parameter | Value | Reference |

| Yield | 80.0% | [8] |

| Purity | >95% | [8] |

| Melting Point | 134-136 °C | [8] |

Note: A process for preparing imidacloprid with a yield of 94.4% to 97.4% has been reported by dissolving CCMP and imidazolidine in acetonitrile in the presence of an acid absorber and CsCl, followed by heating under reflux for 5 hours.[9]

Synthesis of Other Neonicotinoids

While this compound is a direct precursor to imidacloprid, the synthesis of other neonicotinoids like thiamethoxam involves different, yet structurally related, heterocyclic precursors. For instance, thiamethoxam is synthesized from 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethyl thiazole.[2][10][11][12][13] The synthetic strategies employed in these processes provide valuable insights into the broader chemical space of neonicotinoid development. A synthesis of thiamethoxam with a yield of 80% has been reported.[10]

Mechanism of Action: Targeting the Insect Nervous System

Neonicotinoids exert their insecticidal effect by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[14] This interaction leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[14]

dot

Caption: Signaling pathway of neonicotinoid insecticides.

Experimental Workflows

The synthesis and analysis of neonicotinoids involve a series of well-defined steps, from the initial synthesis of the precursor to the final purification and characterization of the active ingredient.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS No- 5465-96-3 | Simson Pharma Limited [simsonpharma.com]

- 5. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C3H6N4O2 | CID 410042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 9. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]

- 10. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neonicotinoids show selective and diverse actions on their nicotinic receptor targets: electrophysiology, molecular biology, and receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Nitroamino-2-imidazoline Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the biological activity of 2-nitroamino-2-imidazoline derivatives. These compounds represent a significant class of molecules, primarily recognized for their potent insecticidal properties. Their mechanism of action is centered on their role as agonists of insect nicotinic acetylcholine receptors (nAChRs), a mode of action they share with neonicotinoid insecticides. This document summarizes key quantitative data on their efficacy, details the experimental protocols used to ascertain their biological activity, and presents visual diagrams of the core signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug discovery and agrochemical development.

Introduction

The imidazoline scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds, with applications ranging from antihypertensive agents to antidepressants.[1][2] The this compound moiety, in particular, is a key structural component for a class of potent insecticides, serving as a foundational intermediate in the synthesis of neonicotinoids like imidacloprid.[3] Derivatives built upon this core structure have demonstrated remarkable efficacy and selectivity, warranting detailed investigation into their biological interactions, structure-activity relationships, and toxicological profiles. This guide aims to consolidate the available scientific data to provide a comprehensive technical resource on the subject.

Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The primary biological target of this compound derivatives in insects is the nicotinic acetylcholine receptor (nAChR) located in the central nervous system.[4] These ligand-gated ion channels are essential for fast synaptic transmission.

The derivatives act as selective agonists at these insect nAChRs.[4][5] By mimicking the action of the endogenous neurotransmitter acetylcholine (ACh), they bind to the receptor, locking it in an open conformation. This leads to a continuous, uncontrolled influx of sodium ions into the postsynaptic neuron, causing permanent depolarization. The resulting overstimulation of the cholinergic system leads to paralysis and, ultimately, the death of the insect. The selectivity for insect nAChRs over their mammalian counterparts contributes to the lower toxicity of these compounds in higher animals.[6]

Quantitative Biological Activity Data

The insecticidal efficacy of this compound derivatives has been quantified through various bioassays. The following tables summarize key findings from published research, including insecticidal activity, receptor efficacy, and mammalian toxicity.

Table 1: Insecticidal Activity of 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine Derivatives against Green Rice Leafhopper (Nephotettix cincticepts) [6]

| Compound ID | R Group (on Imidazolidine N) | LC₉₀ (ppm) |

|---|---|---|

| 7 | H | 0.32 |

| 8 | Me | 1.6 |

| 9 | Et | 8 |

| 15 | n-Amyl | 40 |

| 16 | COMe | 0.32 |

| 17 | COPh | 0.32 |

| 18 | CN | 0.32 |

| Control | Fenitrothion | 200 |

LC₉₀ is the lethal concentration required to kill 90% of the insect population five days after infestation.[6]

Table 2: Comparative Efficacy and Resistance Profile of DC-Imi¹ and Imidacloprid on N. lugens nAChRs (Nlα1/rβ2) [5]

| Compound | Parameter | Wild-Type Receptor | Y151S Mutant Receptor | Fold Change (Mutant/Wild) |

|---|---|---|---|---|

| DC-Imi | Efficacy vs. Imidacloprid | 1.8-fold higher | - | - |

| Max Inward Current | 100% | 55.6% | 0.56x | |

| EC₅₀ (µM) | Value A | 3.53 x Value A | 3.53x | |

| Imidacloprid | EC₅₀ (µM) | Value B | 2.38 x Value B | 2.38x |

¹DC-Imi: 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine (Des-Chlorine Imidacloprid)[5]

Table 3: Mammalian and Aquatic Toxicity of Compound 7¹ [6]

| Test Subject | Assay Type | Result |

|---|---|---|

| Rat | Acute Oral LD₅₀ | 450 mg/kg |

| Rat | Acute Dermal LD₅₀ | > 5000 mg/kg |

| Golden Orfe (fish) | LC₅₀ (96 hr) | 237 mg/L |

¹Compound 7: 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine[6]

Experimental Protocols

Detailed and robust experimental methodologies are critical for evaluating the biological activity of these derivatives. The following sections describe standard protocols for assessing receptor binding and function.

Protocol: nAChR Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in appropriate media.[7]

-

Harvest cells and homogenize in ice-cold buffer (e.g., phosphate-buffered saline) using a tissue grinder or sonicator.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competition Binding:

-

In a multi-well plate, add aliquots of the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (e.g., from 1 nM to 1 mM).[7]

-

Add a fixed concentration of a suitable radioligand (e.g., 0.1 nM [³H]epibatidine for α4β2 receptors).[7]

-

To determine non-specific binding, prepare parallel samples containing a high concentration of a known non-radioactive ligand (e.g., 100 nM unlabeled epibatidine).[7]

-

Incubate the plates overnight at 4°C to reach equilibrium.[7]

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter (e.g., GFC filter) pre-soaked in a solution like 0.5% polyethylenimine.[7]

-

Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.[7]

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation (beta) counter.[7]

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique measures the functional activity of a compound by recording the ion currents it evokes from receptors expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and Injection:

-

Surgically harvest oocytes from a mature female Xenopus laevis frog.

-

Treat the oocytes with collagenase to defolliculate (remove surrounding follicular cells).

-

Inject each oocyte with cRNA encoding the specific insect nAChR subunits of interest (e.g., Nlα1 and rβ2 for the N. lugens receptor).[5]

-

Incubate the injected oocytes for 2-4 days in a suitable buffer to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes: one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply the this compound derivative to the oocyte by switching the perfusion solution to one containing the test compound at a known concentration.

-

Record the inward current evoked by the compound, which results from the influx of positive ions through the opened nAChR channels.[5]

-

To confirm the current is nAChR-mediated, co-apply a known nAChR antagonist, such as dihydro-β-erythroidine (DHβE), which should block the evoked current.[5]

-

Wash the oocyte with the standard saline solution to allow the current to return to baseline before applying the next concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each concentration.

-

Normalize the responses to the maximal current elicited by a saturating concentration of a reference agonist.

-

Plot the normalized current as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximum efficacy).

-

Conclusion

This compound derivatives are potent biologically active compounds, primarily functioning as insecticidal agents through the agonism of insect nicotinic acetylcholine receptors. Quantitative data reveals that structural modifications, such as the substitution pattern on the imidazolidine ring or the nature of the aromatic moiety, significantly influence their efficacy and toxicity profiles.[5][6] The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of these molecules. A thorough understanding of their mechanism, biological activity, and the potential for insect resistance is paramount for their effective and safe application in agricultural and public health sectors.

References

- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubcompare.ai [pubcompare.ai]

The Emerging Potential of 2-Nitroamino-2-imidazoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroamino-2-imidazoline, a versatile chemical intermediate, is gaining recognition in medicinal chemistry for its potential as a scaffold in the design of novel therapeutic agents. While historically prominent as a key precursor in the synthesis of neonicotinoid insecticides like Imidacloprid, its structural features, particularly the nitroguanidine moiety, present intriguing possibilities for bioisosteric replacement of the guanidine group found in numerous biologically active compounds. This technical guide explores the core potential applications of this compound in medicinal chemistry, focusing on its role as a building block for compounds targeting cardiovascular, oncological, and infectious diseases. This document provides a comprehensive overview of the available data, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The imidazoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2] this compound, with its unique 2-nitroamino substitution, offers a distinct chemical handle for the development of new chemical entities. The primary rationale for its use in medicinal chemistry stems from the concept of bioisosterism, where the nitroguanidine group can mimic the protonated state of a guanidine group, a common functional group in bioactive molecules, while potentially offering altered physicochemical properties such as pKa, lipophilicity, and metabolic stability.[3] This guide will delve into the prospective therapeutic areas where this scaffold holds the most promise.

Potential Therapeutic Applications

Antihypertensive Agents

The 2-aminoimidazoline scaffold is a cornerstone of centrally acting antihypertensive drugs like clonidine, which exert their effects through modulation of α2-adrenergic and imidazoline I1 receptors.[4][5] Derivatives of this compound are hypothesized to interact with these same receptors. The nitroguanidine group could serve as a bioisostere for the guanidine moiety of known imidazoline receptor ligands, potentially leading to compounds with altered selectivity and pharmacokinetic profiles.

Signaling Pathway for Imidazoline and α2-Adrenergic Receptor-Mediated Hypotension

Caption: CNS-mediated antihypertensive signaling pathway.

Anticancer Agents

Nitroimidazole derivatives have a history of investigation as anticancer agents, primarily as hypoxia-activated prodrugs and for cancer imaging.[6][7] The nitro group can be bioreduced in the hypoxic environment of solid tumors to form reactive species that are cytotoxic. This provides a strong rationale for exploring derivatives of this compound as potential anticancer therapeutics.

General Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer screening of new compounds.

Antimicrobial Agents

The imidazole ring is a common feature in many antifungal and antibacterial agents. While less explored, the 2-aminoimidazoline scaffold has also been investigated for its antimicrobial properties. The synthesis of novel derivatives of this compound could yield compounds with activity against a range of microbial pathogens.

Data Presentation

Currently, there is a paucity of publicly available quantitative data specifically for medicinally active derivatives of this compound. The tables below are presented as templates for organizing future experimental data.

Table 1: Template for Antihypertensive Activity Data

| Compound ID | Structure | I1 Receptor Binding Affinity (Ki, nM) | α2-Adrenergic Receptor Binding Affinity (Ki, nM) | In Vivo Blood Pressure Reduction (%) |

| Control | Clonidine | |||

| Derivative 1 | ||||

| Derivative 2 |

Table 2: Template for Anticancer Activity Data

| Compound ID | Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. BGC-823 |

| Control | Doxorubicin | |||

| Derivative 1 | ||||

| Derivative 2 |

Experimental Protocols

General Synthesis of 2-Arylamino-2-imidazoline Derivatives

This protocol is adapted from the synthesis of clonidine-related compounds and can be modified for the synthesis of derivatives from this compound.

Materials:

-

This compound

-

Appropriate aryl amine

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et2O)

Procedure:

-

A mixture of this compound (1 equivalent) and the desired aryl amine (1 equivalent) is suspended in THF.

-

The mixture is heated at 70°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The volatile components are evaporated under vacuum.

-

The residue is triturated with Et2O to remove any unreacted amine, yielding the desired 2-arylnitroguanidino-2-imidazoline derivative.

-

Further purification can be achieved using flash chromatography if necessary.[8]

Imidazoline Receptor Binding Assay

This protocol provides a general method for assessing the binding affinity of synthesized compounds to imidazoline receptors.

Materials:

-

Synthesized compounds

-

Radioligand (e.g., [3H]-Clonidine for I1 receptors)

-

Reference ligand (e.g., Naphazoline)

-

Imidazoline binding buffer (5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl2, pH 8.0)

-

Wash buffer (50 mM Tris HCl, pH 7.4, cold)

-

96-well plates

-

Scintillation counter

Procedure:

-

Saturation binding assays are performed in 96-well plates in a final volume of 125 µl per well.

-

25 µl of the radioligand is added to each well.

-

25 µl of varying concentrations of the test compound or reference ligand is added to the appropriate wells.

-

The reaction is incubated for a specified time at room temperature.

-

The reaction is terminated by rapid filtration over glass fiber filters, followed by washing with cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The binding affinity (Ki) is calculated from the IC50 values obtained from competitive binding curves.[9][10]

In Vitro Anticancer MTT Assay

This is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

Synthesized compounds

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[11]

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its potential as a bioisostere for guanidine opens up avenues for the design of new antihypertensive, anticancer, and antimicrobial drugs. The synthetic and screening protocols outlined in this guide provide a framework for researchers to begin exploring the medicinal chemistry of this versatile compound. Future work should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. The systematic collection of quantitative data will be crucial in realizing the full therapeutic potential of this intriguing molecular starting point.

References

- 1. Biologically active compounds based on the privileged 2-imidazoline scaffold: The world beyond adrenergic/imidazoline receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antihypertensive activity of some new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdspdb.unc.edu [pdspdb.unc.edu]

- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Nitroamino-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Nitroamino-2-imidazoline, a key intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[1] This document delves into the molecular structure, quantum chemical properties, and potential biological significance of this compound, presenting available data in a structured format to aid researchers and professionals in drug development and related fields. While extensive experimental data on its biological activity remains limited in publicly accessible literature, this guide consolidates the foundational knowledge derived from computational chemistry, offering insights into its reactivity and potential interactions.

Introduction

This compound (CAS No. 5465-96-3) is a heterocyclic compound featuring an imidazoline ring substituted with a nitroamino group.[2][3] Its primary significance lies in its role as a crucial building block in the agrochemical industry.[1][2] Understanding its molecular and electronic properties through theoretical and computational methods is paramount for optimizing synthetic routes and exploring potential new applications, including in pharmaceutical development where imidazoline derivatives have shown a range of biological activities.[2]

Molecular Structure and Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 130.11 g/mol | [3] |

| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | [3] |

| CAS Number | 5465-96-3 | [3] |

| Appearance | White to almost white crystalline powder | --- |

| Melting Point | 219-220 °C | [4] |

| Boiling Point | 255.1±23.0 °C (Predicted) | --- |

| Density | 1.81±0.1 g/cm³ (Predicted) | --- |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

Theoretical and Computational Chemistry

Quantum chemical calculations are pivotal in predicting the reactivity and kinetic stability of molecules like this compound. DFT methods, such as B3LYP with a 6-31G basis set, are commonly employed for such investigations. These studies can provide valuable data on molecular geometry, electronic structure, and vibrational frequencies.

Molecular Geometry

Detailed experimental crystallographic data for this compound is not widely published. However, computational methods can predict bond lengths and angles with a high degree of accuracy. For context, typical bond lengths in related imidazoline rings are referenced to provide an expected range.

Table 2: Predicted Molecular Geometry Parameters (Illustrative based on related compounds)

| Parameter | Predicted Value Range (Å or °) |

| C-N (imidazoline ring) | 1.33 - 1.48 |

| C=N (exocyclic) | ~1.28 |

| N-N (nitroamino) | ~1.35 |

| N-O (nitro) | ~1.22 |

| N-C-N (ring angle) | ~108 - 112 |

| C-N-C (ring angle) | ~108 - 112 |